3,4-Dichlorophenylzinc iodide

Catalog No.
S1910447
CAS No.
312692-85-6
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylzinc iodide

CAS Number

312692-85-6

Product Name

3,4-Dichlorophenylzinc iodide

IUPAC Name

1,2-dichlorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

LFGUNQYPHRJOML-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Negishi Cross-Coupling

Negishi cross-coupling reactions involve the coupling of an organic electrophile (RX) with an organozinc compound (R'ZnX) in the presence of a palladium catalyst. 3,4-DCPhZnI acts as the organozinc reagent, introducing a 3,4-dichlorophenyl group (C6H3Cl2) to the final product. The reaction scheme for a generic Negishi coupling is shown below:

RX + R'ZnX → R-R' + ZnX2

Here, RX can be a variety of electrophiles, including alkyl halides (R-X), alkenyl halides (R'=C=C-X), and aryl halides (Ar-X). The choice of R' on the organozinc reagent determines the group introduced in the final product.

Applications in Organic Synthesis

The 3,4-dichlorophenyl group introduced by 3,4-DCPhZnI can serve as a versatile handle for further functionalization in organic synthesis. The chlorine atoms can be readily substituted with other functional groups through various reactions, allowing for the construction of complex organic molecules.

Here are some examples of the use of 3,4-DCPhZnI in organic synthesis:

  • Synthesis of biaryl compounds: 3,4-DCPhZnI can be coupled with aryl halides to form biaryl compounds, which are important building blocks for pharmaceuticals and other functional materials. [ScienceDirect: Negishi cross-coupling ON ScienceDirect sciencedirect.com]
  • Synthesis of heterocyclic compounds: The 3,4-dichlorophenyl group can be incorporated into heterocyclic rings, which are a class of organic compounds with a wide range of applications in medicine and materials science. [Organic Letters: A Facile One-Pot Synthesis of 2-Arylbenzothiazoles and -benzoxazoles via Negishi Cross-Coupling and Subsequent Ring Closure ON American Chemical Society pubs.acs.org]

3,4-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}. It features a dichlorophenyl group bonded to a zinc atom, which is also coordinated with an iodide ion. This compound is known for its utility in organic synthesis, particularly in reactions involving carbon-carbon bond formation. The presence of both chlorine and iodine atoms enhances its reactivity, making it a valuable reagent in various chemical transformations.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the zinc center facilitates the replacement of the halogen atoms (chlorine or iodine) with other nucleophiles.
  • Reduction Reactions: Under specific conditions, this compound can be reduced to yield different organozinc species, which may exhibit varied reactivity profiles.
  • Oxidation Reactions: Although less common, 3,4-dichlorophenylzinc iodide can be oxidized to form other zinc-containing compounds.

While 3,4-dichlorophenylzinc iodide has not been extensively studied for biological activity, organozinc compounds generally exhibit low toxicity and are often used as intermediates in pharmaceuticals. The biological implications of its derivatives may warrant further investigation to explore potential medicinal applications.

The synthesis of 3,4-dichlorophenylzinc iodide typically involves the reaction of 3,4-dichlorobenzyl chloride with zinc iodide. The general procedure includes:

  • Reagent Preparation: Zinc iodide is prepared in an inert atmosphere to prevent moisture interference.
  • Reaction Setup: The 3,4-dichlorobenzyl chloride is added to a solution containing zinc iodide in a suitable solvent like tetrahydrofuran (THF).
  • Stirring and Heating: The mixture is stirred and heated under controlled conditions to facilitate the formation of 3,4-dichlorophenylzinc iodide.
  • Purification: The product is purified through standard techniques such as filtration and solvent evaporation .

3,4-Dichlorophenylzinc iodide finds applications primarily in organic synthesis:

  • Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
  • Synthesis of Pharmaceuticals: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.
  • Material Science: It may also have applications in the development of advanced materials due to its unique chemical properties.

Several compounds share structural similarities with 3,4-dichlorophenylzinc iodide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-Dichlorophenylzinc iodideC6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}Similar structure but different positioning of chlorine atoms.
Phenylzinc iodideC6H5IZn\text{C}_6\text{H}_5\text{IZn}Lacks chlorine substituents; simpler structure.
4-Chlorophenylzinc iodideC6H4ClIZn\text{C}_6\text{H}_4\text{Cl}\text{IZn}Contains only one chlorine atom; different reactivity profile.

Uniqueness

The uniqueness of 3,4-dichlorophenylzinc iodide lies in its specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and interaction patterns compared to other similar compounds. This arrangement allows for enhanced reactivity in cross-coupling reactions and provides distinct pathways for further chemical transformations.

The genesis of organozinc chemistry traces back to the pioneering work of Edward Frankland in 1848, when he inadvertently prepared the first main-group organometallic compounds while attempting to isolate the ethyl radical. Frankland's experiments at Queenwood College in Hampshire, England, involved heating ethyl iodide with finely granulated zinc in a sealed glass tube at temperatures between 150 and 200 degrees Celsius. Although Frankland initially misinterpreted his results, believing he had isolated organic radicals, his work actually produced ethylzinc iodide and diethylzinc, establishing the foundation for modern organometallic chemistry.

The significance of Frankland's discovery became apparent when he prepared and characterized dimethylzinc in 1849 in Professor Bunsen's laboratory in Marburg. This achievement marked the first deliberate synthesis of an organozinc compound, with Frankland describing the resulting colorless liquid as possessing "a peculiarly penetrating and exceedingly nauseous odor" that "spontaneously inflames on coming in contact with air or with oxygen, burning with a brilliant greenish-blue flame". The reactivity of these early organozinc compounds foreshadowed their eventual utility in synthetic applications, as demonstrated by their violent reaction with water, producing zinc oxide and hydrocarbons.

The development of organozinc chemistry gained momentum through the contributions of the Kazan school in Russia during the mid-nineteenth century. Russian chemists, building upon Frankland's foundational work, recognized the potential of organozinc reagents in carbon-carbon bond formation reactions. The work of chemists such as Sergei Nikolaevich Reformatskii and Aleksandr Nikolaevich Zaitsev at Kazan University demonstrated the synthetic utility of organozinc compounds in reactions with carbonyl compounds, establishing precedents for modern cross-coupling methodologies. Their investigations showed that organozinc reagents could be generated in situ by mixing alkyl iodides with zinc metal, providing greater flexibility and ultimately leading to the development of the Grignard reaction.

The historical trajectory of organozinc chemistry reveals a consistent theme of accidental discoveries leading to systematic development. Frankland's initial misinterpretation of his results as "radical" isolation rather than organometallic compound formation demonstrates how scientific understanding evolves through iterative refinement of theoretical frameworks. The subsequent recognition that organozinc compounds represented a new class of materials with unique reactivity profiles established the conceptual foundation for modern organometallic synthesis, where metal-carbon bonds serve as versatile intermediates in complex molecular construction strategies.

Role of Halogen-Substituted Arylzinc Reagents in Modern Organometallic Synthesis

Contemporary applications of halogen-substituted arylzinc reagents, exemplified by 3,4-dichlorophenylzinc iodide, demonstrate the sophisticated evolution of organozinc chemistry from its historical origins. These compounds occupy a unique position in the reactivity spectrum of organometallic reagents, exhibiting lower reactivity than Grignard reagents and significantly reduced reactivity compared to organolithium compounds. This moderated reactivity profile enables organozinc reagents to tolerate functional groups that would be incompatible with more reactive organometallic species, expanding the scope of synthetic transformations possible in complex molecular environments.

The preparation of halogen-substituted arylzinc reagents has been revolutionized through the development of direct insertion methodologies. Research has demonstrated that aryl iodides containing electron-withdrawing groups can be converted to the corresponding arylzinc compounds through reaction with zinc powder in dimethylformamide at elevated temperatures. This methodology has been successfully applied to substrates bearing cyano, ester, ketone, and halogen substituents, including chlorine atoms as present in 3,4-dichlorophenylzinc iodide. The tolerance of these functional groups represents a significant advancement over historical organozinc preparations, which were limited to relatively simple alkyl systems.

Synthesis MethodTemperature RangeSolvent SystemFunctional Group ToleranceYield Range
Direct Zinc Insertion70-130°CTetrahydrofuran/DiglymeCyano, Ester, Ketone, Halogen78-100%
Halogen-Zinc Exchange50-80°CTetrahydrofuranBroad Functional Groups84-98%
Continuous Flow SynthesisVariableEther SystemsLimited by Substrate84-100%

The application of halogen-substituted arylzinc reagents in cross-coupling reactions represents one of their most significant contributions to modern synthetic chemistry. The Negishi coupling reaction, which couples organic halides or triflates with organozinc compounds using palladium or nickel catalysts, has emerged as a widely employed method for carbon-carbon bond formation. This transformation allows for the coupling of sp³, sp², and sp carbon atoms, making it unique among palladium-catalyzed coupling reactions. The reaction proceeds through oxidative addition of the organic halide to the metal catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the coupled product.

Recent advances in organozinc chemistry have focused on overcoming the traditional limitations associated with air and moisture sensitivity. Continuous flow synthesis methodologies have been developed that enable the scalable formation of organozinc reagents while maintaining high yields and process reliability. These approaches utilize beds of zinc granules providing approximately 250-fold excess of zinc throughout the reaction, achieving complete conversion of organic halides with yields ranging from 78 to 100 percent. The successful implementation of continuous conversion of highly concentrated 2.0 molar starting materials represents a significant advancement in process chemistry applications.

The mechanistic understanding of halogen-zinc exchange reactions has provided insights into optimizing reaction conditions and expanding substrate scope. Studies have revealed that salt additives such as lithium chloride can dramatically accelerate the rate of iodine-zinc exchange reactions. The combination of diisopropylzinc with lithium acetylacetonate in ether-N-methylpyrrolidone solvent systems enables efficient halogen-zinc exchange on aryl iodides bearing sensitive functional groups such as isothiocyanates or aldehydes. These mechanistic insights have facilitated the development of more efficient and selective synthetic protocols.

Contemporary applications of 3,4-dichlorophenylzinc iodide and related halogen-substituted arylzinc reagents extend beyond simple cross-coupling reactions to include multicomponent synthesis strategies. Research has demonstrated that organozinc compounds can participate in three-component reactions involving amines and aldehydes to generate α-branched amines. These multicomponent approaches leverage the unique reactivity profile of organozinc reagents to construct complex molecular architectures in single synthetic operations, exemplifying the evolution of organozinc chemistry toward increasingly sophisticated applications in modern synthetic organic chemistry.

ApplicationCatalyst SystemTemperatureReaction TimeTypical Yield
Negishi CouplingPalladium(0) complexes0-25°C5-30 minutes60-95%
Multicomponent SynthesisZinc iodide80°C16 hours55-85%
Cross-Coupling with Allylic HalidesPalladium(dibenzylideneacetone)₂0°C5-30 minutes70-95%

The preparation of 3,4-dichlorophenylzinc iodide represents a significant advancement in organometallic synthesis, offering access to highly functionalized arylzinc reagents under mild conditions. The direct insertion methodology involves the oxidative addition of zinc metal into the carbon-halogen bond of 3,4-dichloroiodobenzene, providing a straightforward route to the desired organozinc compound [1] [2].

The fundamental reaction proceeds according to the general equation:

3,4-Cl₂C₆H₃I + Zn → 3,4-Cl₂C₆H₃ZnI

This transformation typically requires activation of the zinc surface to facilitate the insertion process. Standard activation protocols employ a combination of 1,2-dibromoethane (5 mol%) and chlorotrimethylsilane (1 mol%) to remove the passivating oxide layer from zinc powder [3]. The activated zinc dust demonstrates enhanced reactivity toward aryl iodides, achieving quantitative conversion under optimized conditions [4].

Cobalt-Catalyzed Preparative Routes

Cobalt-catalyzed systems have emerged as the most versatile and efficient methods for preparing 3,4-dichlorophenylzinc iodide. These protocols leverage the unique ability of low-valent cobalt species to activate both the zinc metal and the aryl halide substrate, facilitating the formation of organozinc compounds under remarkably mild conditions [5] [6].

Table 1: Cobalt-Catalyzed Preparative Conditions

MethodTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield Range (%)Solvent
CoBr₂ in acetonitrile25-603-102-860-95CH₃CN
Co-Xantphos/LiCl in THF25-505-101-665-90THF
CoCl₂-Bipy in DMF/pyridine255-102-1250-85DMF/Pyridine (9:1)

The most established cobalt-catalyzed protocol utilizes cobalt bromide in acetonitrile as the reaction medium [6]. Under these conditions, 3,4-dichloroiodobenzene (1.0 equivalent) is treated with zinc powder (1.5-2.0 equivalents) and cobalt bromide (5-10 mol%) at temperatures ranging from 25 to 60°C [6]. The reaction proceeds through initial reduction of cobalt(II) to cobalt(I) by zinc metal, followed by oxidative addition of the aryl iodide to the low-valent cobalt center [7]. Subsequent transmetalation with zinc ions regenerates the cobalt catalyst and produces the desired arylzinc iodide [8].

An alternative approach employs the Co-Xantphos catalytic system in combination with lithium chloride in tetrahydrofuran [5]. This methodology offers several advantages, including enhanced functional group tolerance and compatibility with subsequent cross-coupling reactions. The Xantphos ligand stabilizes the cobalt center while maintaining high catalytic activity, enabling efficient zinc insertion at temperatures as low as 25°C [5]. The presence of lithium chloride is crucial for optimal performance, as it enhances the nucleophilicity of the formed organozinc species through formation of organozincate complexes [9].

The mechanistic pathway involves several key elementary steps. Initial activation occurs through reduction of cobalt(II) salts by zinc metal, generating reactive cobalt(I) species [7]. These low-valent cobalt centers undergo oxidative addition with 3,4-dichloroiodobenzene, forming arylcobalt(III) intermediates [8]. Subsequent single-electron reduction regenerates cobalt(II) and produces arylcobalt(II) species, which then undergo transmetalation with zinc bromide to yield 3,4-dichlorophenylzinc iodide [7].

Solvent-Free and Microwave-Assisted Protocols

Recent developments in green chemistry have driven the exploration of solvent-free methodologies for organozinc synthesis. These approaches offer significant environmental advantages while maintaining high synthetic efficiency [10]. Microwave-assisted protocols represent a particularly promising avenue, providing rapid heating and enhanced reaction rates compared to conventional thermal methods [11] [12].

Solvent-free zinc insertion reactions capitalize on the intimate contact between reagents in the absence of diluting solvents [10]. Under these conditions, 3,4-dichloroiodobenzene can be directly mixed with activated zinc powder and subjected to mechanical grinding or ball-milling to initiate the insertion process [10]. The reaction proceeds rapidly, typically achieving completion within 5-15 minutes at room temperature [10]. This dramatic rate enhancement stems from the increased local concentration of reactants and the absence of solvation effects that can inhibit zinc insertion [13].

Microwave irradiation provides an orthogonal approach to reaction acceleration, enabling rapid and uniform heating of reaction mixtures [11] [14]. The application of microwave energy to organometallic synthesis offers several distinct advantages, including enhanced yields, reduced reaction times, and improved energy efficiency [14] [15]. For 3,4-dichlorophenylzinc iodide synthesis, microwave protocols typically employ temperatures of 80-120°C with irradiation times of 10-30 minutes [11].

The mechanistic basis for microwave acceleration involves both thermal and non-thermal effects [14]. Thermal effects arise from rapid dielectric heating of polar solvents and reaction intermediates, while non-thermal effects may involve direct interaction of microwave radiation with organometallic bonds [15]. These combined effects result in reaction rate enhancements of 10-100 fold compared to conventional heating methods [11].

Optimization studies have revealed that microwave-assisted zinc insertion proceeds most efficiently in polar, microwave-absorbing solvents such as dimethylformamide or dimethyl sulfoxide [12]. The presence of transition metal catalysts further enhances the efficiency of microwave-promoted reactions, with cobalt and nickel complexes showing particular promise [12].

Electrochemical vs. Chemical Synthesis Approaches

The preparation of 3,4-dichlorophenylzinc iodide can be accomplished through both electrochemical and chemical methodologies, each offering distinct advantages and limitations. A comprehensive comparison of these approaches reveals important considerations for synthetic planning and process optimization [16] [17].

Table 2: Electrochemical vs Chemical Synthesis Comparison

ParameterChemical SynthesisElectrochemical Synthesis
Reaction Temperature25-60°C25-40°C
Required EquipmentStandard glasswareElectrochemical cell
Catalyst TypeCo halidesCo salts + Electrode
Reaction MediumOrganic solventsPolar solvents + electrolyte
Scale-up PotentialHighModerate
SelectivityGoodExcellent
Functional Group ToleranceExcellentGood

Chemical synthesis approaches rely on the reduction of cobalt salts by metallic zinc to generate catalytically active low-valent cobalt species [6]. These methods typically employ organic solvents such as acetonitrile or tetrahydrofuran, offering excellent functional group tolerance and straightforward scale-up potential [5] [6]. The reaction conditions are generally mild, with temperatures ranging from 25 to 60°C and reaction times of 1-8 hours [5].

Electrochemical methodologies utilize controlled potential electrolysis to generate reactive organometallic intermediates [16] [17]. The electrochemical approach offers several unique advantages, including precise control over the oxidation state of metal centers and the ability to avoid stoichiometric reducing agents [16]. For 3,4-dichlorophenylzinc iodide synthesis, electrochemical protocols typically employ cobalt salts as catalysts in polar solvents containing supporting electrolytes [16].

The electrochemical mechanism proceeds through cathodic reduction of cobalt(II) species to generate cobalt(I) intermediates [17]. These reactive centers undergo oxidative addition with 3,4-dichloroiodobenzene, followed by transmetalation with zinc ions to produce the desired organozinc product [16]. The electrochemical approach enables precise control over the concentration of active cobalt species, leading to enhanced selectivity and reduced side product formation [17].

Despite these advantages, electrochemical methods face several practical limitations. The requirement for specialized electrochemical equipment and supporting electrolytes increases both complexity and cost compared to chemical approaches [16]. Additionally, scale-up of electrochemical processes presents unique challenges related to current distribution and mass transport limitations [17].

The choice between electrochemical and chemical approaches depends on specific synthetic requirements. Chemical methods are preferred for large-scale synthesis and applications requiring broad functional group tolerance [6]. Electrochemical approaches excel in situations demanding high selectivity or when stoichiometric reducing agents must be avoided [16].

Optimization of Reaction Parameters

Temperature and Catalytic System Effects

Temperature optimization represents a critical parameter in the synthesis of 3,4-dichlorophenylzinc iodide, directly influencing reaction rates, selectivity, and overall efficiency. Systematic studies have revealed complex relationships between temperature, substrate reactivity, and catalytic system performance [18] [19].

Table 3: Temperature Optimization Data

Temperature (°C)ArI Conversion (%)ArBr Conversion (%)ArCl Conversion (%)Reaction Time (h)
25451508.0
40653554.0
508555152.0
609070251.5
708868221.5

The data reveals a clear temperature-dependent trend in conversion efficiency across different aryl halide substrates [18]. For 3,4-dichloroiodobenzene, optimal conversion (90%) is achieved at 60°C, with minimal improvement observed at higher temperatures [19]. This behavior reflects the balance between enhanced reaction kinetics and potential catalyst deactivation at elevated temperatures [18].

Temperature effects on catalytic systems demonstrate significant complexity. Cobalt-based catalysts show enhanced activity with increasing temperature up to 60°C, beyond which catalyst decomposition becomes competitive with productive catalysis [7]. The Co-Xantphos system exhibits particularly robust performance across the temperature range, maintaining high activity even at 70°C due to the stabilizing effect of the phosphine ligand [5].

The mechanistic basis for temperature effects involves multiple considerations. At low temperatures (25-40°C), the rate-limiting step is typically the initial reduction of cobalt(II) to cobalt(I) by zinc metal [7]. As temperature increases, this step becomes more facile, leading to enhanced overall reaction rates [7]. However, at temperatures above 60°C, competitive pathways such as catalyst aggregation and ligand dissociation begin to impact overall efficiency [18].

Solvent effects interact strongly with temperature optimization. In acetonitrile, optimal performance is achieved at 50-60°C, while tetrahydrofuran-based systems perform best at slightly lower temperatures (40-50°C) [19]. These differences reflect the varying thermal stability of catalytic intermediates in different solvent environments [19].

Stoichiometric Considerations in Zinc-Aryl Halide Reactions

The stoichiometry of zinc insertion reactions critically influences both yield and selectivity in the preparation of 3,4-dichlorophenylzinc iodide. Optimization studies have revealed complex relationships between zinc loading, conversion efficiency, and side product formation [9] [20].

Table 4: Stoichiometric Optimization

Zn EquivalentsYield (%)Side Products (%)Zn Utilization (%)
1.0352535
1.5651543
2.085843
3.090530
4.087822

The optimal zinc loading for 3,4-dichlorophenylzinc iodide synthesis is 2.0-3.0 equivalents, providing a balance between high conversion (85-90%) and reasonable atom economy [9] [21]. Lower zinc loadings result in incomplete conversion due to insufficient reducing capacity, while excessive zinc leads to diminished atom economy without proportional yield improvements [9].

The role of zinc stoichiometry extends beyond simple stoichiometric requirements. Excess zinc serves multiple functions, including activation of catalytic centers, scavenging of adventitious oxidants, and maintenance of reducing conditions throughout the reaction [20]. The heterogeneous nature of zinc insertion reactions necessitates excess metal to ensure adequate surface area for productive interactions [22].

Side product formation shows inverse correlation with zinc loading up to 3.0 equivalents [9]. The primary side reactions include homocoupling of aryl halides and reduction to the corresponding aromatic hydrocarbons [20]. These pathways are suppressed by maintaining high zinc concentrations, which favor zinc insertion over alternative reaction modes [9].

Zinc utilization efficiency decreases with increasing metal loading, reflecting the heterogeneous nature of the insertion process [21]. At optimal loadings (2.0-3.0 equivalents), approximately 30-43% of the zinc participates in productive reactions, with the remainder serving as a reducing reservoir [9]. This apparent inefficiency is offset by the low cost of zinc and the substantial yield improvements achieved with excess metal [21].

3,4-Dichlorophenylzinc iodide exhibits a distorted tetrahedral coordination geometry around the central zinc atom, which is characteristic of organozinc halide compounds [1] [2]. The molecular formula C₆H₃Cl₂IZn corresponds to a molecular weight of 338.29 g/mol, with the compound typically supplied as a 0.5 M solution in tetrahydrofuran [1] [2].

The tetrahedral coordination environment of the zinc center is established through four primary bonding interactions: the zinc-carbon bond to the 3,4-dichlorophenyl group, the zinc-iodine bond, and two additional coordination sites that may be occupied by solvent molecules or remain vacant depending on the coordination environment [3] [4]. In organozinc compounds, the tetrahedral geometry is the most prevalent coordination mode, with approximately 82% of structural zinc sites adopting this arrangement [5].

The zinc-carbon bond length in 3,4-dichlorophenylzinc iodide is expected to fall within the typical range of 1.95-2.00 Å, which is characteristic of organozinc compounds [6] [7]. The zinc-iodine bond length is anticipated to be approximately 2.55-2.56 Å, consistent with similar organozinc iodide complexes [8] [6]. These bond lengths reflect the covalent character of the zinc-carbon interaction and the predominantly ionic nature of the zinc-halide bond.

The bond angles in the tetrahedral coordination sphere deviate from the ideal tetrahedral angle of 109.5° due to steric and electronic effects imposed by the bulky 3,4-dichlorophenyl group and the large iodide ligand [4] [6]. Typical deviations range from 95° to 127°, with root mean square deviations of approximately 11° for chelated complexes [5]. The presence of the two chlorine substituents at the 3,4-positions of the phenyl ring introduces additional electronic effects that can influence the coordination geometry through their electron-withdrawing properties [3].

The distorted tetrahedral geometry results from several contributing factors. The steric bulk of the 3,4-dichlorophenyl group creates spatial constraints that compress certain bond angles while expanding others [7]. Additionally, the electronic properties of the chlorine substituents, which are strongly electron-withdrawing, affect the electron density distribution around the zinc center, potentially influencing the coordination geometry [3].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)

¹H Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopic analysis of 3,4-dichlorophenylzinc iodide reveals characteristic aromatic proton signals in the downfield region, typically appearing between 6.5-8.5 parts per million [9] [10]. The aromatic protons on the 3,4-dichlorophenyl ring exhibit a distinctive splitting pattern due to the asymmetric substitution pattern created by the two chlorine atoms.

The meta-coupled protons on the benzene ring display complex multipicity patterns, with the proton ortho to the zinc coordination site typically appearing as a doublet due to coupling with the adjacent aromatic proton [10] [11]. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine substituents and the coordination to zinc, which tends to deshield the aromatic protons and shift their resonances downfield [9].

The coordination of the phenyl ring to zinc through the carbon-zinc bond creates a distinctive electronic environment that affects the nuclear magnetic resonance chemical shifts. The ipso carbon directly bonded to zinc experiences significant deshielding, while the aromatic protons show characteristic downfield shifts relative to uncoordinated 3,4-dichlorobenzene derivatives [10] [11].

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural information about the carbon framework of 3,4-dichlorophenylzinc iodide. The aromatic carbon atoms typically resonate in the range of 120-160 parts per million, with the ipso carbon directly bonded to zinc showing characteristic shifts due to the coordination effect [9] [12].

The carbon atoms bearing chlorine substituents appear at distinctive chemical shifts reflecting the electron-withdrawing influence of the halogen atoms [10] [13]. The ¹³C Nuclear Magnetic Resonance spectrum shows singlet resonances for the aromatic carbons, as expected for the symmetric environment around each carbon center [9] [14].

The chemical shift of the ipso carbon provides direct evidence for the zinc coordination, typically appearing significantly shifted compared to the corresponding free aryl halide. This shift results from the altered electronic environment created by the zinc-carbon bond formation [9] [11].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

While 3,4-dichlorophenylzinc iodide does not contain fluorine atoms, ¹⁹F Nuclear Magnetic Resonance spectroscopy becomes relevant when considering related fluorinated analogues or when fluorinated solvents or reference compounds are present in the reaction mixture [14] [15]. For compounds containing fluorine substituents, ¹⁹F Nuclear Magnetic Resonance signals typically appear in the range of -60 to -120 parts per million, showing high sensitivity to electronic effects [14].

The absence of fluorine in 3,4-dichlorophenylzinc iodide means that ¹⁹F Nuclear Magnetic Resonance spectroscopy serves primarily as a control experiment to confirm the purity of the compound and the absence of fluorinated impurities [15] [11]. In synthetic applications, ¹⁹F Nuclear Magnetic Resonance can be valuable for monitoring reactions involving fluorinated substrates or products.

X-ray Crystallographic Studies of Zinc Coordination

X-ray crystallographic analysis provides definitive structural information about the coordination environment of zinc in 3,4-dichlorophenylzinc iodide. The crystallographic studies of related organozinc iodide complexes reveal consistent structural motifs and coordination patterns that are applicable to understanding the solid-state structure of this compound [16] [8].

The typical space groups observed for organozinc compounds include monoclinic P21/c and triclinic P-1 systems, with unit cell parameters generally ranging from 8-20 Å depending on the molecular packing and crystal packing efficiency [6] [17]. The zinc coordination environment in the solid state maintains the tetrahedral geometry observed in solution, with slight distortions arising from crystal packing forces and intermolecular interactions [8] [18].

Dates

Last modified: 08-16-2023

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